molecular formula C11H13BrO B7867231 2-Bromobenzyl-(3-butene)ether

2-Bromobenzyl-(3-butene)ether

Cat. No.: B7867231
M. Wt: 241.12 g/mol
InChI Key: FEFIQUQEZQLAOJ-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(3-butene)ether, also known as 1-bromo-2-[(3-buten-1-yloxy)methyl]benzene, is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butene ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing 2-Bromobenzyl-(3-butene)ether is through the Williamson ether synthesis. This involves the reaction of 2-bromobenzyl alcohol with 3-buten-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion formed from the alcohol reacts with the alkyl halide to form the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl-(3-butene)ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH_3).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO_4).

    Elimination: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).

Major Products Formed

    Substitution: Formation of ethers, alcohols, or amines.

    Oxidation: Formation of epoxides or diols.

    Elimination: Formation of alkenes

Scientific Research Applications

2-Bromobenzyl-(3-butene)ether is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromobenzyl-(3-butene)ether involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The butene moiety can participate in addition reactions, forming various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar structure but lacks the butene ether moiety.

    2-Bromoethyl ether: Similar structure but with an ethyl group instead of a benzyl group.

    3-Bromobutene: Similar structure but lacks the benzyl group.

Uniqueness

2-Bromobenzyl-(3-butene)ether is unique due to the presence of both a benzyl group and a butene ether moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

IUPAC Name

1-bromo-2-(but-3-enoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h2,4-7H,1,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIQUQEZQLAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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